

Oral PCSK9 Inhibition with AZD0780: A Comparative Analysis of the PURSUIT Study

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Compound of Interest		
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A new frontier in lipid-lowering therapy is emerging with the development of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. AstraZeneca's **AZD0780** is a leading candidate in this class, and its recent Phase IIb PURSUIT clinical trial has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C). This guide provides a comprehensive comparison of the PURSUIT study results with other key PCSK9 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.

Comparative Efficacy of PCSK9 Inhibitors

The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in LDL-C. The following table summarizes the key results from clinical trials of **AZD0780** and its main competitors, including another oral inhibitor, enlicitide decanoate (formerly MK-0616) from Merck, and the established injectable monoclonal antibodies, Repatha® (evolocumab) and Praluent® (alirocumab).



Drug	Clinical Trial	Dosage	Treatment Duration	Mean LDL-C Reduction (from baseline, on top of statin)	Adverse Events
AZD0780 (Oral)	PURSUIT (Phase IIb)	30 mg once daily	12 weeks	50.7%[1][2][3]	Comparable to placebo (38.2% in AZD0780 groups vs. 32.6% in placebo)[4]
Enlicitide decanoate (MK-0616) (Oral)	Phase IIb	30 mg once daily	8 weeks	60.9%[5][6]	Generally well- tolerated, similar to placebo[5][7]
Repatha® (evolocumab) (Injectable)	FOURIER	140 mg every 2 weeks or 420 mg monthly	Median 2.2 years	59% (at week 48)[8]	Most common: back pain, arthralgia, myalgia[8]
Praluent® (alirocumab) (Injectable)	ODYSSEY LONG TERM	150 mg every 2 weeks	78 weeks	62% (at week 24)[9]	Similar to placebo, except for injection-site reactions, myalgia, neurocognitiv e and ophthalmolog ical events[9]

Reaching LDL-C Goals



A critical endpoint in these trials is the proportion of patients who achieve the guideline-recommended LDL-C target of less than 70 mg/dL.

Drug	Clinical Trial	Percentage of Patients Reaching LDL-C <70 mg/dL
AZD0780 (Oral)	PURSUIT (Phase IIb)	84%[3]
Enlicitide decanoate (MK- 0616) (Oral)	Phase IIb	90.8% (at 30 mg dose)[5]
Repatha® (evolocumab) (Injectable)	FOURIER-OLE	80% (at week 12)[10]
Praluent® (alirocumab) (Injectable)	ODYSSEY COMBO II	81% (at week 24)[9]

Experimental Protocols

A detailed understanding of the trial methodologies is crucial for interpreting and comparing the results.

AZD0780: The PURSUIT Study Protocol

The PURSUIT trial was a Phase IIb, randomized, double-blind, placebo-controlled, multicenter study.[1][4]

- Participants: 428 patients with hypercholesterolemia (fasting LDL-C ≥70 mg/dL and <190 mg/dL) on a stable dose of moderate- or high-intensity statins.[1][4][11]
- Intervention: Participants were randomized (1:1:1:1) to receive once-daily oral doses of **AZD0780** (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo for 12 weeks.[2][4]
- Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12.[4][11]
- Safety Assessments: Safety and tolerability were evaluated through the monitoring of adverse events, vital signs, electrocardiograms, and laboratory assessments.[2][4]



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Enlicitide decanoate (MK-0616): Phase IIb Study Protocol

Merck's Phase IIb trial for enlicitide decanoate was a randomized, placebo-controlled study.

- Participants: 381 adults with a history of or risk factors for heart disease and elevated LDL-C levels.[6]
- Intervention: Participants were randomized to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a placebo once daily for eight weeks.[5][6]
- Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline to week 8.[5]
- Safety Assessments: Adverse events were tracked through week 16.[6]

Repatha® (evolocumab): The FOURIER Study Protocol

The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) trial was a multinational, randomized, double-blind, placebo-controlled study.

- Participants: 27,564 patients with established cardiovascular disease and LDL-C levels ≥70 mg/dL while on statin therapy.
- Intervention: Patients were randomized to receive subcutaneous injections of evolocumab (140 mg every two weeks or 420 mg monthly) or a placebo.
- Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.

Praluent® (alirocumab): The ODYSSEY LONG TERM Study Protocol

The ODYSSEY LONG TERM trial was a Phase 3, randomized, double-blind, placebo-controlled study.[9]

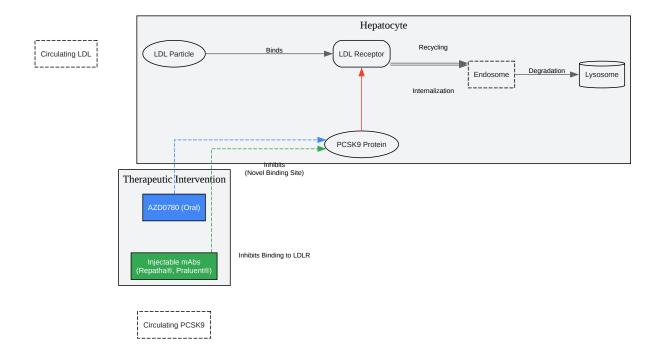


- Participants: 2,341 patients at high risk for cardiovascular events with LDL-C levels ≥70 mg/dL on maximally tolerated statin therapy.[9]
- Intervention: Patients were randomized to receive subcutaneous injections of alirocumab 150 mg every two weeks or a placebo.[9]
- Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 24.

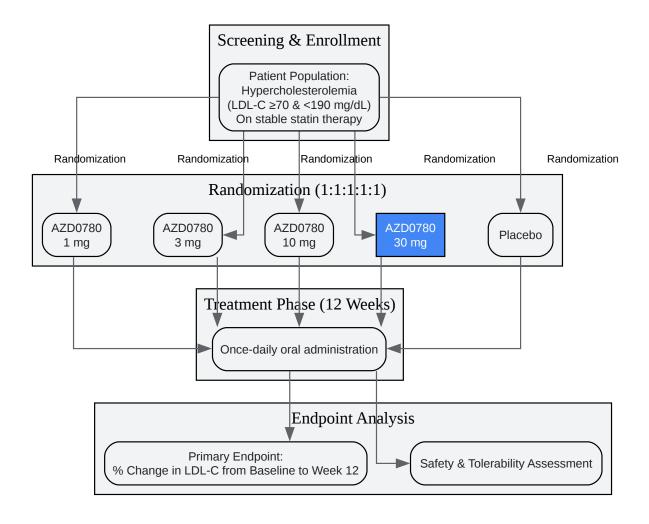
Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical trial process, the following diagrams are provided.









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